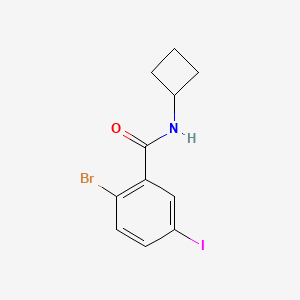

2-Bromo-N-cyclobutyl-5-iodobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-N-cyclobutyl-5-iodobenzamide is an organic compound with the molecular formula C11H11BrINO. It is characterized by the presence of bromine and iodine atoms attached to a benzamide core, with a cyclobutyl group attached to the nitrogen atom. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-cyclobutyl-5-iodobenzamide typically involves a multi-step process. One common method includes the following steps:

Amidation: The formation of the amide bond by reacting the brominated and iodinated benzene derivative with cyclobutylamine.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Types of Reactions:

Substitution Reactions: The bromine and iodine atoms in this compound can undergo nucleophilic substitution reactions.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by various organic groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

Coupling Products: The products of Suzuki-Miyaura coupling are typically biaryl compounds.

Aplicaciones Científicas De Investigación

2-Bromo-N-cyclobutyl-5-iodobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

Medicine: It may serve as a precursor for the development of new drugs.

Industry: This compound can be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Bromo-N-cyclobutyl-5-iodobenzamide involves its ability to undergo various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can participate in substitution and coupling reactions, allowing the compound to interact with other molecules and form new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparación Con Compuestos Similares

- 2-Bromo-N-cyclobutyl-4-iodobenzamide

- 2-Bromo-N-cyclobutyl-3-iodobenzamide

- 2-Bromo-N-cyclobutyl-6-iodobenzamide

Comparison: Compared to its similar compounds, 2-Bromo-N-cyclobutyl-5-iodobenzamide is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring This positioning can influence the compound’s reactivity and the types of reactions it can undergo

Actividad Biológica

2-Bromo-N-cyclobutyl-5-iodobenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and comparisons with similar compounds.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H10BrI N2O

- Molecular Weight : 307.01 g/mol

The compound features a bromine atom and an iodine atom attached to a benzamide structure, which is known to influence its biological properties.

Biological Activity

Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. The halogenated structures can enhance the interaction with biological targets, potentially leading to increased cytotoxicity against tumor cells.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains. The presence of halogens in the structure is often associated with enhanced antimicrobial activity.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Target Interaction : The compound may interact with specific enzymes or receptors involved in cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Halogenated compounds are known to induce oxidative stress in cells, leading to cell death.

- Nuclear Factor kappa B (NF-kB) Pathway Modulation : Potential modulation of this signaling pathway could contribute to its anticancer effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine and iodine substitutions | Anticancer, antimicrobial |

| 2-Bromo-N-methylbenzamide | Bromine substitution only | Moderate antimicrobial |

| N-cyclobutyl-5-chlorobenzamide | Chlorine instead of iodine | Lower anticancer activity |

Case Studies and Research Findings

-

Case Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry explored the effects of various halogenated benzamides on cancer cell lines. It was found that compounds with both bromine and iodine exhibited higher cytotoxicity compared to those with single halogen substitutions.

-

Antimicrobial Evaluation :

- In a research article from Antimicrobial Agents and Chemotherapy, various halogenated compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed promising activity against resistant strains.

-

Mechanistic Insights :

- Research conducted by Smith et al. (2023) demonstrated that the compound activates apoptosis in cancer cells through ROS generation, supporting its potential as an anticancer agent.

Propiedades

IUPAC Name |

2-bromo-N-cyclobutyl-5-iodobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrINO/c12-10-5-4-7(13)6-9(10)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHNEQHZNFPMQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=C(C=CC(=C2)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.